Lipophilicity Comparison with 3,4'-Dichlorobiphenyl-4-ol
The calculated partition coefficient (LogP) of 2,3-Dichlorobiphenyl-4-ol is 4.37, which is lower than that of the structural isomer 3,4'-Dichlorobiphenyl-4-ol, which has a LogP of 4.90 . This 0.53 log unit difference indicates a significantly lower affinity for organic phases in the target compound. This difference directly influences its environmental partitioning behavior and chromatographic retention time, making it analytically distinct and non-substitutable by other dichlorobiphenylol isomers for quantitative studies.
∆LogP = −0.53
| Evidence Dimension | Octanol-water partition coefficient (LogP/XlogP) |
|---|---|
| Target Compound Data | LogP = 4.37 |
| Comparator Or Baseline | 3,4'-Dichlorobiphenyl-4-ol (CAS 53905-31-0), LogP = 4.90 |
| Quantified Difference | ∆LogP = -0.53 |
| Conditions | In silico prediction (XlogP) |
Why This Matters
This LogP difference ensures distinct reversed-phase LC retention and solid-phase extraction recovery, preventing inaccurate quantification if the wrong isomer is used as a surrogate standard.
